5-chloro-4-N-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine, also known as AC220, is a small molecule that was initially synthesized in 2007 by Ambit Biosciences for the purpose of inhibiting the activity of FLT3 kinase, a protein that is commonly overexpressed in acute myeloid leukemia (AML). Since then, research has shown that AC220 exhibits a wide range of biological properties, including antitumor activity against several other cancer types, making it a promising target for further investigation. This paper aims to provide a comprehensive overview of the current state of research on AC220, highlighting its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications in various fields of research and industry, as well as limitations and future directions.